

# **<sup>1</sup>H NMR Characterization of 2-Amino-4-bromobenzonitrile: A Comparative Guide**

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## **Compound of Interest**

Compound Name: **2-Amino-4-bromobenzonitrile**

Cat. No.: **B1277943**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the <sup>1</sup>H Nuclear Magnetic Resonance (NMR) characteristics of **2-Amino-4-bromobenzonitrile**, a key intermediate in various synthetic pathways. Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes predicted <sup>1</sup>H NMR data and compares it with the experimental data of structurally related compounds, 2-aminobenzonitrile and 4-bromobenzonitrile. This information is valuable for reaction monitoring, structural confirmation, and quality control in synthetic chemistry and drug discovery.

## **Data Presentation: <sup>1</sup>H NMR Data Summary**

The following table summarizes the predicted <sup>1</sup>H NMR chemical shifts ( $\delta$ ), multiplicities, and coupling constants (J) for **2-Amino-4-bromobenzonitrile**, alongside experimental data for 2-aminobenzonitrile and 4-bromobenzonitrile for comparative analysis.

Compound	Proton	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
2-Amino-4-bromobenzonitrile	H-3 e	7.35	d	1.8
	H-5	7.21	dd	8.2, 1.8
	H-6	6.65	d	8.2
	-NH <sub>2</sub>	4.5 (broad s)	s	-
2-Aminobenzonitrile	Aromatic H e	6.60 - 7.40	m	-
	-NH <sub>2</sub>	4.35 (broad s)	s	-
4-Bromobenzonitrile	H-2, H-6 e	7.64	d	8.4
	H-3, H-5	7.53	d	8.4

## Experimental Protocols

While specific experimental data for **2-Amino-4-bromobenzonitrile** is not readily available, a general protocol for acquiring <sup>1</sup>H NMR spectra of aromatic amines is provided below.

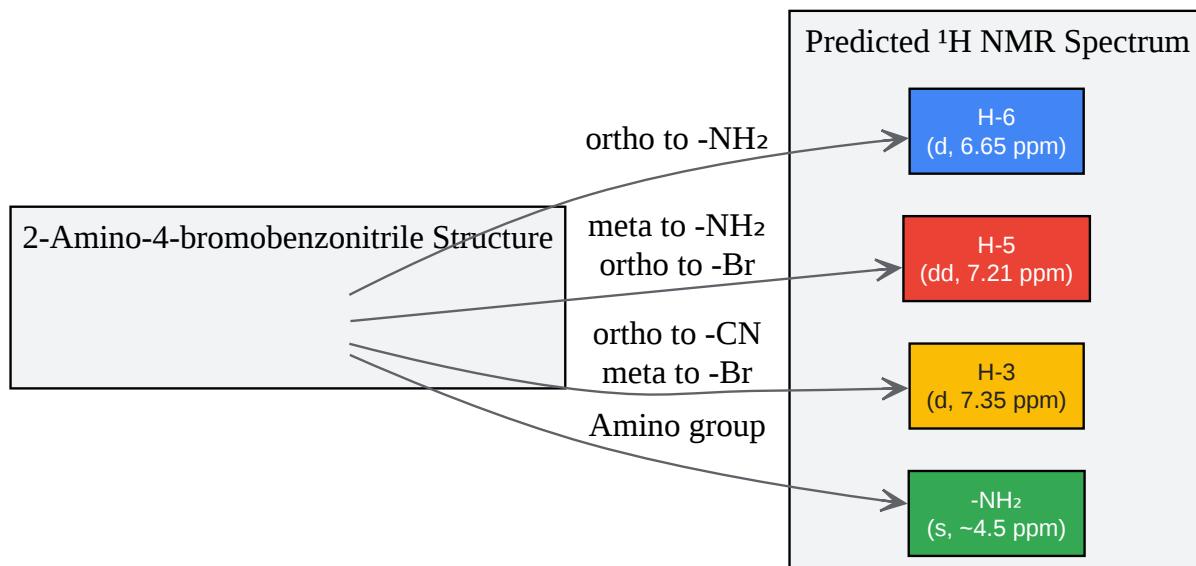
### General Protocol for <sup>1</sup>H NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts, particularly for the amine protons.
- **Instrumentation:** Record the <sup>1</sup>H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

- Data Acquisition: Acquire the spectrum at room temperature. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Referencing: Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g.,  $\text{CHCl}_3$  at 7.26 ppm in  $\text{CDCl}_3$ ).

## Mandatory Visualization

The following diagram illustrates the structural relationship and the predicted proton assignments for the **2-Amino-4-bromobenzonitrile**.



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### Structure and Predicted $^1\text{H}$ NMR Assignments

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